molecular formula C14H19NO4S B11764647 Tert-butyl 1-phenylcyclopropylsulfonylcarbamate

Tert-butyl 1-phenylcyclopropylsulfonylcarbamate

Cat. No.: B11764647
M. Wt: 297.37 g/mol
InChI Key: VQCWWANLAQFZOJ-UHFFFAOYSA-N
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Description

Tert-butyl 1-phenylcyclopropylsulfonylcarbamate is a chemical compound with the molecular formula C14H19NO4S. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a phenyl group, and a cyclopropylsulfonyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-phenylcyclopropylsulfonylcarbamate typically involves the reaction of tert-butyl carbamate with 1-phenylcyclopropylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-phenylcyclopropylsulfonylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 1-phenylcyclopropylsulfonylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1-phenylcyclopropylsulfonylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this mechanism include the inhibition of enzyme-substrate interactions and the disruption of catalytic processes .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1-phenylcyclopropylcarbamate
  • Phenylcyclopropylsulfonylcarbamate
  • Tert-butyl sulfonylcarbamate

Uniqueness

Tert-butyl 1-phenylcyclopropylsulfonylcarbamate is unique due to the presence of both a cyclopropyl and a sulfonyl group in its structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

tert-butyl N-(1-phenylcyclopropyl)sulfonylcarbamate

InChI

InChI=1S/C14H19NO4S/c1-13(2,3)19-12(16)15-20(17,18)14(9-10-14)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,16)

InChI Key

VQCWWANLAQFZOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C1(CC1)C2=CC=CC=C2

Origin of Product

United States

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